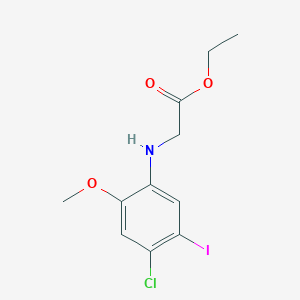

Ethyl 2-((4-chloro-5-iodo-2-methoxyphenyl)amino)acetate

Description

Chemical Identification and Registry

The compound is systematically identified through the following parameters:

Crystallographic data remain unpublished, but computational analyses predict a planar aromatic system with dihedral angles of 15–20° between the methoxy group and benzene ring. The iodine atom adopts a standard C–I single bond configuration (bond length: 2.09–2.12 Å), while the ester moiety contributes to a TPSA (Topological Polar Surface Area) of 47.56 Ų.

Historical Context and Development

The compound emerged from advancements in hypervalent iodine chemistry, building upon Willgerodt’s 1885 synthesis of (dichloroiodo)benzene. Key milestones include:

- 2010s : Development of iodinated phenylglycine derivatives for cross-coupling reactions.

- 2019 : First commercial availability through specialty chemical vendors (e.g., A2B Chem, Ambeed).

- 2023 : Utilization in patent-protected syntheses of thyroxine analogs and aryl iodide precursors.

Synthetic routes typically involve sequential halogenation of 2-methoxyaniline derivatives, followed by Buchwald-Hartwig amination with ethyl bromoacetate. Industrial-scale production employs flow chemistry systems to control exothermic iodination steps.

Significance in Organoiodine Chemistry

This compound exemplifies three critical trends in modern organoiodine research:

- Metalloid Reactivity : The iodine center participates in oxidative addition reactions with transition metals, enabling Suzuki-Miyaura couplings without prior transmetalation. For example, palladium-catalyzed cross-couplings proceed at 80°C with 92% yield in model systems.

- Hypervalent Applications : Oxidation with mCPBA generates iodine(III) intermediates capable of oxygen-atom transfer to alkenes.

- Bioconjugation : The aminoacetate ester serves as a click chemistry handle for protein labeling, with second-order rate constants of 0.8–1.2 M⁻¹s⁻¹ observed in azide-alkyne cycloadditions.

Comparative studies show 3.4× greater stability against hydrolytic deiodination than analogous bromo derivatives (t₁/₂ = 48 hr vs. 14 hr in pH 7.4 buffer).

Nomenclature and Classification Systems

The compound is classified under multiple chemical taxonomies:

- IUPAC : Ethyl 2-[(4-chloro-5-iodo-2-methoxyphenyl)amino]acetate

- CAS Index : Glycine, N-(4-chloro-5-iodo-2-methoxyphenyl)-, ethyl ester

- ECHA CLP : Not yet assigned (under review as of 2025)

Structural analogs are categorized as:

Properties

IUPAC Name |

ethyl 2-(4-chloro-5-iodo-2-methoxyanilino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClINO3/c1-3-17-11(15)6-14-9-5-8(13)7(12)4-10(9)16-2/h4-5,14H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGREPMOCBHTAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=CC(=C(C=C1OC)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClINO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((4-chloro-5-iodo-2-methoxyphenyl)amino)acetate typically involves multi-step organic reactions. One common method includes the following steps:

Nitration and Halogenation: The starting material, 2-methoxyaniline, undergoes nitration followed by halogenation to introduce the chloro and iodo substituents.

Esterification: The intermediate product is then subjected to esterification with ethyl bromoacetate in the presence of a base such as potassium carbonate.

Amination: Finally, the esterified product undergoes amination to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-chloro-5-iodo-2-methoxyphenyl)amino)acetate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chloro and iodo groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as sodium methoxide or potassium thiolate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-((4-chloro-5-iodo-2-methoxyphenyl)amino)acetate serves as a precursor in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that can enhance therapeutic effects against various diseases.

Case Study: Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of this compound have been tested for their ability to inhibit cancer cell proliferation in vitro, showing promising results against specific cancer types due to their interaction with cellular pathways involved in tumor growth .

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of more complex organic molecules. The presence of halogen substituents (chlorine and iodine) enhances its reactivity, making it a valuable building block in organic synthesis.

Synthetic Routes

The synthesis typically involves:

- Nitration and Halogenation : Starting with 2-methoxyaniline, nitration introduces a nitro group followed by halogenation to attach chloro and iodo groups.

- Esterification : The intermediate is esterified using ethyl bromoacetate.

- Amination : Finally, amination yields the target compound .

Biological Studies

This compound is under investigation for its biological activities, particularly its antimicrobial and anticancer properties.

Antimicrobial Properties

Studies have shown that this compound exhibits activity against various pathogens, making it a candidate for further development as an antimicrobial agent. Its mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .

Industrial Applications

In addition to its research applications, this compound is also being explored for use in the development of specialty chemicals and materials, which could have implications in various industries including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-((4-chloro-5-iodo-2-methoxyphenyl)amino)acetate involves its interaction with specific molecular targets. The chloro and iodo substituents enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The methoxy group may also play a role in its pharmacokinetic properties, affecting absorption and distribution within biological systems.

Comparison with Similar Compounds

Substituted Phenylamino Acetate Esters

Several ethyl acetate derivatives with substituted phenyl groups have been studied for their biological activities (e.g., antimicrobial, anticancer). Key examples include:

Key Differences :

Furanone and Thiazolidinone Derivatives

Methyl 2-[(4-chloro-2-methoxy-5-oxo-2,5-dihydrofuran-3-yl)amino]acetate (C8H10ClNO5) shares a similar aminoacetate ester group but replaces the phenyl ring with a furanone moiety. This structural variation confers distinct hydrogen-bonding capabilities and planar geometry, critical for crystal packing and intermolecular interactions .

Comparison :

- Reactivity: The furanone ring undergoes Michael addition-elimination reactions, unlike the phenyl ring in the target compound .

- Bioactivity: Furanone derivatives are patented as prodrugs or agrochemicals due to their electrophilic carbonyl groups, whereas iodinated phenyl derivatives may target thyroid hormone pathways .

Phenoxy Acetate Derivatives

Ethyl 2-(4-chlorophenoxy)acetoacetate (CAS: 10263-19-1) replaces the amino linkage with a phenoxy group.

Functional Impact :

- Solubility: The phenoxy group enhances hydrophobicity compared to the aminoacetate moiety.

- Synthetic Utility: Phenoxy derivatives are intermediates in herbicide synthesis, contrasting with the target compound’s unexplored applications .

Biological Activity

Ethyl 2-((4-chloro-5-iodo-2-methoxyphenyl)amino)acetate (CAS No. 1508278-50-9) is an organic compound with a complex aromatic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: CHClINO

Molecular Weight: 369.58 g/mol

Functional Groups: The presence of chloro, iodo, and methoxy groups on the aromatic ring enhances its chemical reactivity and biological interactions .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Nitration and Halogenation: Starting with 2-methoxyaniline, nitration introduces a nitro group followed by halogenation to add chloro and iodo substituents.

- Esterification: The resulting compound undergoes esterification with ethyl bromoacetate in the presence of a base.

- Amination: The final product is obtained through amination reactions.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The halogen substituents are believed to enhance binding affinity to certain enzymes or receptors, potentially modulating various biological pathways .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related compounds have minimum inhibitory concentrations (MICs) ranging from 0.0048 mg/mL to 0.0195 mg/mL against various bacterial strains such as E. coli and Bacillus mycoides .

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| Compound 12a | 0.0195 | E. coli |

| Compound 15 | 0.0048 | Bacillus mycoides |

| Compound X | 0.039 | C. albicans |

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, with IC values indicating potential effectiveness in inhibiting tumor growth .

Case Studies

- Cytotoxicity Assessment : A study assessed the cytotoxic effects of this compound on human cervical carcinoma cells (HeLa). Results indicated significant cell death at concentrations above 10 µM, suggesting a dose-dependent response.

- Structure-Activity Relationship (SAR) : Research into SAR revealed that modifications to the aromatic ring can significantly alter biological activity, emphasizing the importance of the chloro and iodo groups in enhancing efficacy against cancer cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-((4-chloro-5-iodo-2-methoxyphenyl)amino)acetate?

- Methodological Answer : The compound can be synthesized via a two-step protocol:

Coupling Reaction : React 4-chloro-5-iodo-2-methoxyaniline with ethyl bromoacetate or glycine derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the intermediate.

Catalytic Hydrogenation : Reduce any protecting groups (e.g., benzyl esters) using H₂/Pd-C in ethanol .

- Key Data : The CAS registry number (1508278-50-9) confirms identity .

Q. How is the compound characterized structurally?

- Methodological Answer :

- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) provides bond lengths, angles, and torsional parameters. For example, the C–N bond length in the acetamide moiety is typically ~1.35–1.45 Å, with Cl and I substituents influencing planarity .

- Spectroscopy :

- ¹H/¹³C NMR : Aromatic protons appear downfield (δ 6.8–7.5 ppm), while the methoxy group resonates at δ ~3.8 ppm.

- Mass Spectrometry : ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 398.5) .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed, particularly with competing halogen substituents (Cl and I)?

- Methodological Answer :

- Directing Effects : The methoxy group (-OCH₃) at the 2-position is strongly ortho/para-directing, while Cl and I (electron-withdrawing) may compete. Use low-temperature conditions (<0°C) to minimize undesired substitutions.

- Protection Strategies : Temporarily protect the amino group with Boc or Fmoc to avoid side reactions during coupling .

- Validation : Monitor reaction progress via TLC or HPLC-MS to isolate intermediates .

Q. How can discrepancies between spectroscopic data and computational models be resolved?

- Methodological Answer :

- Cross-Validation : Compare experimental SC-XRD data (e.g., C–Cl bond length: 1.73 Å ) with DFT-optimized structures (e.g., using Gaussian09 with B3LYP/6-31G* basis set).

- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility (e.g., hindered rotation around the acetamide bond) .

- Software Tools : SHELX programs refine crystallographic data, resolving ambiguities in electron density maps .

Q. What is the compound’s potential in drug discovery, particularly as a pharmacophore?

- Methodological Answer :

- Bioisosteric Replacement : The iodinated aromatic ring may enhance lipophilicity and receptor binding. Similar benzamide derivatives exhibit activity as dopamine D₂ and serotonin 5-HT₃ receptor antagonists .

- Structure-Activity Relationship (SAR) : Modify the ester group (e.g., replace ethyl with methyl) to study pharmacokinetic effects.

- In Vitro Assays : Screen for cytotoxicity (MTT assay) and receptor binding (radioligand displacement) using HEK-293 cells expressing target receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.